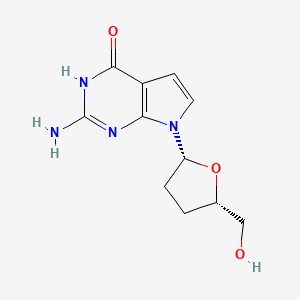

7-Deaza-2',3'-dideoxyguanosine

Übersicht

Beschreibung

7-Deaza-2’,3’-dideoxyguanosine (7-Deaza-ddG) is a 2’,3’-dideoxynucleoside 5’-triphosphate, which can inhibit HIV-1 reverse transcriptase with a Ki of 25 nM .

Synthesis Analysis

The synthesis of 7-deaza-2’-deoxyisoguanosine has been achieved by either the glycosylation of 2-methoxy-7H-pyrrolo[2,3-d]pyrimidin-4-amine with 2-deoxy-3,5-di-O-(4-toluoyl)-a-d-erythro-pen-tofuranosyl chloride followed by hydrolysis of the MeO group of the nucleobase or by photochemical conversion of the Cl substituent of 2-chloro-7-deaza-2’-deoxyadenosine .

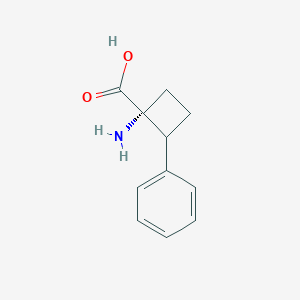

Molecular Structure Analysis

The crystal structure of 7-deaza-2’-deoxyisoguanosine was determined by a single-crystal X-ray analysis. It adopts the N(1)-H/6-NH2/keto tautomeric form, and the sugar conformation is C(1’)-exo . The molecular formula is C11H14N4O4 .

Chemical Reactions Analysis

7-Deaza-2-deoxyguanosine allows PCR and sequencing reactions from CpG islands[^5^][9]. The addition of 7-deaza-2-deoxyguanosine significantly improves results, particularly when small amounts of poor quality DNA are available as starting material .

Physical And Chemical Properties Analysis

The stability of the duplexes was examined by temperature-dependent UV spectra . The modified nucleosides 2′-deoxy-7-cyano- and 2′-deoxy-7-amido-7-deazaguanosine (dPreQ 0 and dADG, respectively) recently discovered in DNA are the products of the bacterial queuosine tRNA modification pathway and the dpd gene cluster .

Wissenschaftliche Forschungsanwendungen

Novel Dideoxynucleoside Isosteres

7-Deaza-2',3'-dideoxyguanosine has been explored as a novel isostere for anti-HIV compounds. Research by Nair, Lyons, and Purdy (1991) focused on creating stable isosteres of dideoxyinosine and dideoxyguanosine, which are critical in HIV treatment. The 5-aza-7-deaza isosteres of these compounds showed increased stability against hydrolytic cleavage compared to their parent compounds (Nair et al., 1991).

Synthesis of 7-Deaza-2',3'-dideoxyguanosine

Seela and Muth (1988) described the synthesis of 7-Deaza-2',3'-dideoxyguanosine through Barton deoxygenation. This synthesis method offers a stable N-glycosylic bond, highlighting the compound's potential for further scientific applications, particularly in the field of nucleoside analogues (Seela & Muth, 1988).

Anti-HIV and Antitumor Activity

Franchetti et al. (1991) investigated the anti-HIV-1 and antitumor activity of 7-Deaza-2',3'-dideoxyguanosine analogues. The study highlighted the significant cytostatic activity of these compounds against certain cancer cell lines, pointing to their potential in cancer research (Franchetti et al., 1991).

Methylation and DNA Stability

Research by Seela and Chen (1997) explored the influence of 7-deaza-7-methylguanine on DNA stability. They found that 7-deaza modifications stabilize B-DNA duplexes without inducing significant structural transitions, which is crucial for understanding DNA-protein interactions (Seela & Chen, 1997).

Oligodeoxynucleotides with C-7 Propyne Analogs

Buhr et al. (1996) discussed the synthesis and properties of oligodeoxynucleotides containing 7-deaza-2'-deoxyguanosine analogs. Their findings suggested increased stability and potency of these oligodeoxynucleotides, making them promising leads for antisense DNA applications (Buhr et al., 1996).

Safety And Hazards

Users should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-amino-7-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O3/c12-11-13-9-7(10(17)14-11)3-4-15(9)8-2-1-6(5-16)18-8/h3-4,6,8,16H,1-2,5H2,(H3,12,13,14,17)/t6-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRKZBFORRGBSAO-POYBYMJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1CO)N2C=CC3=C2N=C(NC3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](O[C@@H]1CO)N2C=CC3=C2N=C(NC3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Deaza-2',3'-dideoxyguanosine | |

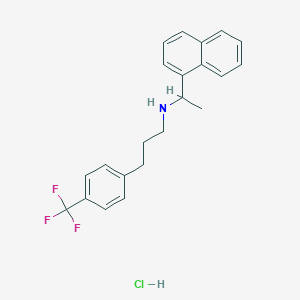

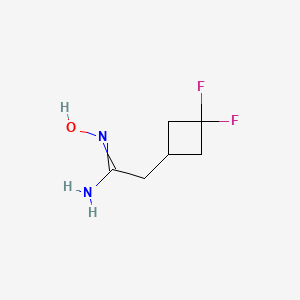

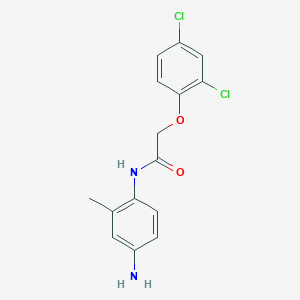

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

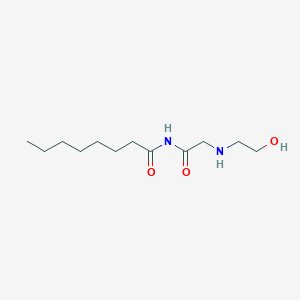

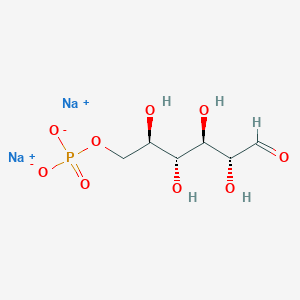

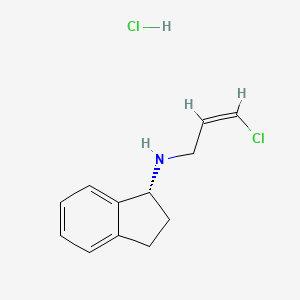

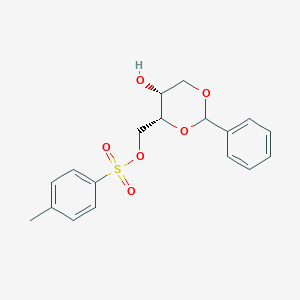

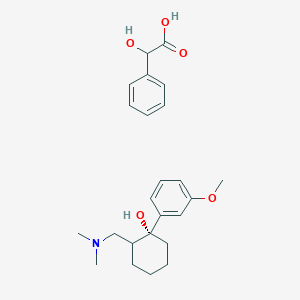

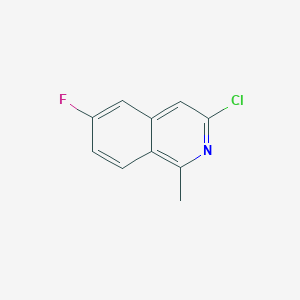

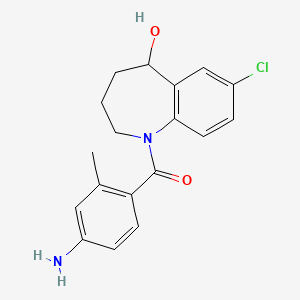

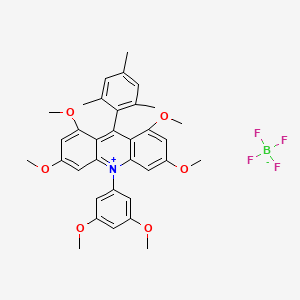

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.